4-Ethyl-2-methyl-1-(propan-2-yl)benzene
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Overview
Description
4-Ethyl-2-methyl-1-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the alkylation of benzene followed by further functional group modifications to introduce the ethyl, methyl, and isopropyl groups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, or alkylbenzene derivatives
Scientific Research Applications
4-Ethyl-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)benzene:
1-Ethyl-4-isopropyl-2-methylbenzene: Similar in structure but with different positioning of substituents
Uniqueness
4-Ethyl-2-methyl-1-(propan-2-yl)benzene is unique due to its specific arrangement of ethyl, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71745-53-4 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)10(4)8-11/h6-9H,5H2,1-4H3 |
InChI Key |
VBCQDMIBFLXMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C)C)C |
Origin of Product |
United States |
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